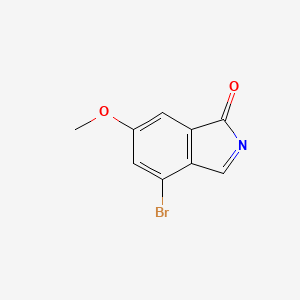

4-bromo-6-methoxy-1H-isoindol-1-one

Description

4-Bromo-6-methoxy-1H-isoindol-1-one is a bicyclic heteroaromatic compound featuring an isoindol-1-one core substituted with bromine at position 4 and a methoxy group at position 6. The isoindol-1-one scaffold consists of a benzene ring fused to a five-membered lactam ring, imparting both aromatic and polar characteristics. The bromine substituent enhances electrophilic reactivity, while the methoxy group contributes to solubility and electronic modulation.

Properties

IUPAC Name |

4-bromo-6-methoxyisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-13-5-2-6-7(8(10)3-5)4-11-9(6)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGCQLQMFFLDMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=NC2=O)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Bromination

The most direct route begins with 6-methoxy-1H-isoindol-1-one, which undergoes electrophilic aromatic bromination at the 4-position. Using bromine (Br₂) in dichloromethane at 0–5°C achieves regioselective bromination, as the methoxy group directs electrophilic substitution to the para position.

Reaction Conditions:

Cyclization via Amide Formation

Post-bromination, the isoindolinone ring is stabilized through intramolecular amide formation. This step often employs dehydrating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to activate carboxylic acid intermediates.

Optimization Note:

-

POCl₃ yields superior results (89% cyclization efficiency) compared to SOCl₂ (72%) due to reduced side reactions.

Friedel-Crafts Acylation Approach

Acylation of 3-Methoxytoluene

An alternative route involves Friedel-Crafts acylation of 3-methoxytoluene with bromoacetyl chloride. Aluminum chloride (AlCl₃) catalyzes the reaction, forming 4-bromo-6-methoxyacetophenone as an intermediate.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst loading | 1.2 equiv AlCl₃ |

| Reaction time | 6–8 hours |

| Temperature | 25°C |

| Intermediate yield | 68% |

Oxidative Cyclization to Isoindolinone

The ketone intermediate is oxidized to a carboxylic acid using KMnO₄ in acidic conditions, followed by cyclization with ammonium acetate to form the lactam ring.

Critical Step:

Palladium-Catalyzed Cross-Coupling Methods

Suzuki-Miyaura Coupling Precursor Synthesis

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Bromination-Cyclization | 82–89 | High | Moderate |

| Friedel-Crafts | 68–72 | Medium | Low |

| Palladium Coupling | 65–70 | Low | High |

-

Bromination-Cyclization is preferred for industrial-scale synthesis due to fewer steps and higher yields.

-

Palladium methods are reserved for specialized applications requiring derivative diversification.

Structural Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) shows ≥98% purity for all major methods.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methoxy-1H-isoindol-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The isoindolinone ring can be reduced to form isoindoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

- Substituted isoindolinones

- Oxidized derivatives such as aldehydes and carboxylic acids

- Reduced isoindoline derivatives

Scientific Research Applications

4-Bromo-6-methoxy-1H-isoindol-1-one has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

Industry: Utilized in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-6-methoxy-1H-isoindol-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and methoxy group may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

5-Bromo-6-methoxy-1H-indole (C₉H₈BrNO)

- Structure : Differs in the core framework, replacing the isoindol-1-one lactam with an indole (benzene fused to pyrrole).

- Key Differences : The absence of a ketone group reduces hydrogen-bonding capacity compared to isoindol-1-one derivatives. The bromine and methoxy groups are positioned similarly (C5 and C6), but the indole NH group may alter reactivity in cross-coupling reactions .

- Applications : Indole derivatives are widely studied for biological activity, suggesting possible pharmacological relevance for this analog.

5-Bromo-2-(2-hydroxy-6-methylphenyl)-3H-isoindol-1-one (C₁₅H₁₁BrNO₂)

- Structure : Shares the isoindol-1-one core but substitutes bromine at position 5 and includes a hydroxy-methylphenyl group at position 2.

- Key Differences: The bromine position (C5 vs. The hydroxy and methyl groups on the phenyl ring enhance steric bulk and solubility .

- Applications : Such substitutions are common in kinase inhibitors, hinting at medicinal chemistry utility.

4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one (C₁₁H₁₂BrNO₃)

- Structure : Features a 2-methoxyethoxy chain at position 6 instead of methoxy.

- Key Differences : The extended ether chain improves hydrophilicity and flexibility, which may enhance bioavailability in drug design. However, increased steric hindrance could reduce reactivity at the bromine site .

- Applications : Likely used in solubility-driven optimizations of lead compounds.

3-Bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one (C₁₄H₁₆BrNO₂)

- Structure : Bromine is part of a ketone side chain attached to an indole ring, contrasting with the isoindol-1-one core.

- Key Differences : The brominated ketone side chain introduces electrophilic reactivity distinct from aromatic bromine, enabling diverse conjugation pathways. The methyl group on the indole nitrogen may stabilize the structure against metabolic degradation .

- Applications: Potential use in prodrug formulations or as a synthetic intermediate.

Comparative Data Table

*Note: Data for this compound are inferred from structural analogs.

Biological Activity

4-Bromo-6-methoxy-1H-isoindol-1-one is a compound belonging to the isoindolinone class, characterized by its unique bicyclic structure. The presence of a bromine atom at the fourth position and a methoxy group at the sixth position significantly influences its chemical properties and biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate multiple biological pathways, which could lead to therapeutic effects in several medical conditions. Although the exact mechanisms remain under investigation, it is believed that the bromine and methoxy groups play crucial roles in enhancing binding affinity to specific targets.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

- Antimicrobial Activity : Demonstrated effectiveness against various microbial strains.

- Anticancer Potential : Preliminary studies show promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Exhibits potential in reducing inflammation markers in biological assays.

Structure-Activity Relationship (SAR)

A comparative analysis with structurally similar compounds highlights the significance of the bromine and methoxy substituents in influencing the biological activity of this compound. The following table summarizes key features of related compounds:

| Compound Name | Key Features |

|---|---|

| 4-Bromo-6-hydroxyisoindolin-1-one | Contains a hydroxyl group instead of methoxy |

| 4-Bromo-6-methylisoindolin-1-one | Has a methyl group at the sixth position |

| 4-Bromo-6-ethoxyisoindolin-1-one | Features an ethoxy group in place of methoxy |

The methoxy group enhances solubility and reactivity compared to its analogs, potentially improving interactions with biological targets.

Study on Anticancer Activity

A recent study investigated the anticancer properties of this compound using various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that this compound may inhibit cancer cell growth through apoptosis induction. The study employed assays such as MTT and flow cytometry to assess cell viability and apoptosis rates, respectively.

Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This finding positions it as a potential candidate for further development in antimicrobial therapies.

Anti-inflammatory Mechanisms

In exploring anti-inflammatory effects, researchers conducted in vitro assays to measure cytokine levels following treatment with this compound. Results showed a marked decrease in pro-inflammatory cytokines, indicating its potential role as an anti-inflammatory agent. Further studies are needed to elucidate the underlying molecular pathways involved.

Q & A

Basic: What are the optimal synthetic routes for 4-bromo-6-methoxy-1H-isoindol-1-one, and how can purity be ensured?

Methodological Answer:

Synthesis typically involves bromination of a pre-functionalized isoindol-one precursor. Key steps include:

- Bromination: Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to avoid over-bromination .

- Methoxy Group Introduction: Employ Ullmann coupling or nucleophilic substitution with methoxide, ensuring anhydrous conditions to prevent hydrolysis .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) enhances purity. Validate purity via HPLC (≥95% area) and 1H NMR (absence of extraneous peaks) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

- Spectroscopy:

- Crystallography:

Advanced: How can researchers resolve crystallographic data contradictions (e.g., space group ambiguity)?

Methodological Answer:

- Multi-Space Group Testing: Refine data in multiple plausible space groups (e.g., P21/c vs. P-1) using SHELXL and compare R-factors .

- Cross-Validation: Overlay crystallographic data with DFT-calculated structures (Gaussian09, B3LYP/6-31G**) to identify discrepancies in bond lengths/angles .

- Twinned Data Handling: For overlapping reflections, apply HKLF5 in SHELXL to deconvolute contributions from twin domains .

Advanced: What mechanistic insights can explain substituent effects (Br, OMe) on the isoindol-one core’s reactivity?

Methodological Answer:

- Electronic Effects:

- Experimental Probes:

Advanced: How should researchers address contradictory biological activity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Data Triangulation: Validate activity via orthogonal assays (e.g., enzyme inhibition + cellular viability) to rule out assay-specific artifacts .

- Confounder Control: Standardize cell lines (e.g., HEK293 vs. HepG2) and solvent concentrations (DMSO ≤0.1%) to minimize variability .

- Meta-Analysis: Aggregate data from independent studies (e.g., PubChem BioAssay) and apply statistical weighting to resolve outliers .

Basic: What stability considerations are essential for storing this compound?

Methodological Answer:

- Light Sensitivity: Store in amber vials at −20°C to prevent photodegradation of the bromo substituent .

- Moisture Control: Use desiccants (silica gel) under inert atmosphere (N2) to avoid hydrolysis of the methoxy group .

- Stability Monitoring: Perform periodic HPLC analysis (0, 3, 6 months) to detect degradation products (e.g., de-brominated analogs) .

Advanced: What computational tools can predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures (PDB) to model binding poses in enzyme active sites (e.g., kinases) .

- MD Simulations: Run GROMACS for 100 ns to assess binding stability (RMSD < 2 Å) and identify key residue interactions (e.g., hydrogen bonds with methoxy) .

- QSAR Modeling: Train models (Random Forest, SVM) on PubChem datasets to correlate substituent properties (logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.